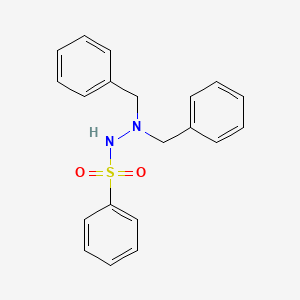![molecular formula C6H10O2 B12843552 1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
1-Bicyclo[1.1.1]pentanylmethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bicyclo[1.1.1]pentanylmethanediol is a unique organic compound characterized by its bicyclic structure, which consists of a central carbon atom bonded to three other carbon atoms forming a triangular prism-like shape. This compound is notable for its rigidity and high strain energy, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bicyclo[1.1.1]pentanylmethanediol can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane with formaldehyde under basic conditions to form the diol. The reaction typically proceeds as follows:
Starting Material: Bicyclo[1.1.1]pentane
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bicyclo[1.1.1]pentanylmethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Chlorides or other substituted derivatives.
Applications De Recherche Scientifique
1-Bicyclo[1.1.1]pentanylmethanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a scaffold in drug design, providing a stable framework for bioactive compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Bicyclo[1.1.1]pentanylmethanediol in biological systems involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-Bicyclo[1.1.1]pentanylmethanediol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent hydrocarbon, which lacks the hydroxyl groups.
Bicyclo[1.1.1]pentylmethanol: A related compound with a single hydroxyl group.
Cubane: Another highly strained bicyclic compound with a cubic structure.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-bicyclo[1.1.1]pentanylmethanediol |
InChI |
InChI=1S/C6H10O2/c7-5(8)6-1-4(2-6)3-6/h4-5,7-8H,1-3H2 |
Clé InChI |
LCBZXOFVJOROCR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


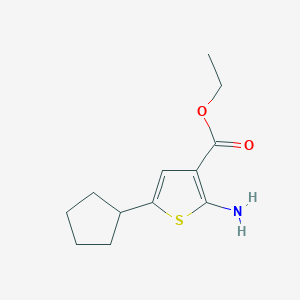
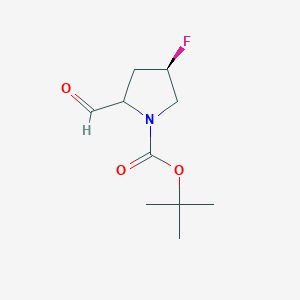
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
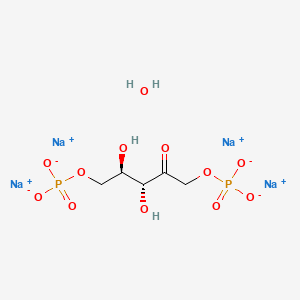
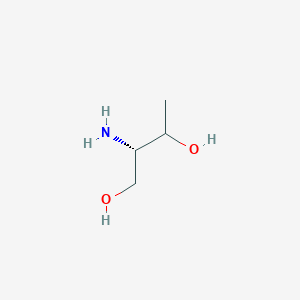
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
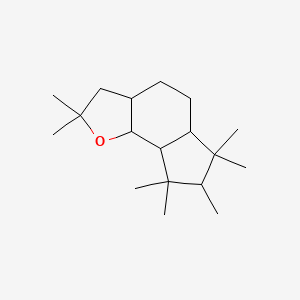

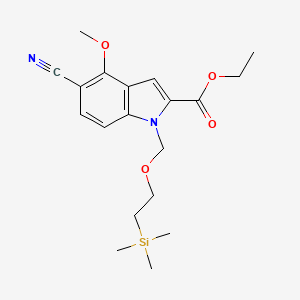

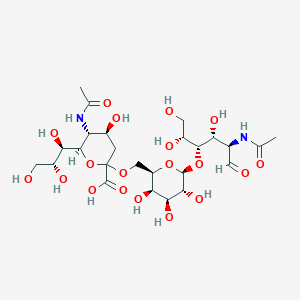
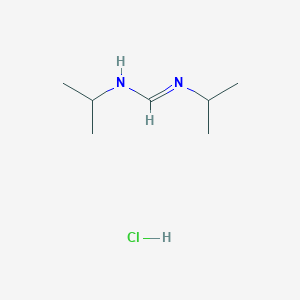
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
